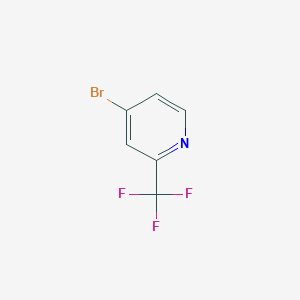

4-Bromo-2-(trifluoromethyl)pyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Synthesis

Halogenated pyridines are fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. nih.gov These compounds are crucial for creating pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govresearchgate.net The presence of a halogen atom on the electron-deficient pyridine ring enables reactions that might otherwise be difficult, including nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). researchgate.netnih.gov

The position of the halogen atom significantly influences the reactivity of the pyridine ring. For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic attack. This regioselectivity allows chemists to precisely install new functional groups onto the pyridine scaffold. researchgate.net The development of new and selective methods for pyridine halogenation continues to be an active area of research, underscoring the enduring importance of these intermediates in accessing essential chemical structures. nih.govchemrxiv.org

Overview of Trifluoromethylpyridine Scaffolds in Advanced Chemical Research

The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. researchoutreach.orgnih.gov The CF₃ group is strongly electron-withdrawing and highly lipophilic. jst.go.jp When attached to a pyridine ring, it enhances the molecule's metabolic stability and binding affinity to biological targets, making trifluoromethylpyridine (TFMP) scaffolds highly sought after in drug discovery and crop protection research. researchoutreach.orgacs.orgnih.gov

The biological activities of TFMP derivatives are attributed to the unique combination of the physicochemical properties of the fluorine atoms and the inherent characteristics of the pyridine moiety. nih.gov Consequently, a diverse range of pesticides and pharmaceuticals containing the TFMP fragment have been successfully commercialized. researchoutreach.orgacs.org For example, several fungicides, herbicides, and insecticides owe their efficacy to a TFMP core structure. researchoutreach.orgnih.govnih.gov Prominent examples include the herbicide Flazasulfuron and the insecticide Flonicamid. researchoutreach.org Research continues to explore new synthetic routes to TFMP derivatives and their incorporation into novel bioactive compounds. jst.go.jpnih.gov

Research Landscape and Strategic Importance of 4-Bromo-2-(trifluoromethyl)pyridine

This compound stands out as a strategically important intermediate due to the distinct reactivity imparted by its substituents. The electron-withdrawing trifluoromethyl group at the 2-position enhances the electrophilicity of the pyridine ring, while the bromine atom at the 4-position provides a prime site for cross-coupling reactions. This dual functionality makes it a versatile building block for constructing more complex, highly functionalized pyridine derivatives.

The compound is widely used in palladium- or nickel-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura couplings with various boronic acids to form biaryl pyridines and can undergo nickel-catalyzed sulfonation with sodium sulfinates to produce sulfonyl-substituted pyridines in high yields.

The strategic value of this scaffold is highlighted by its use in the synthesis of high-value molecules for the pharmaceutical industry. For instance, the closely related isomer, 2-Bromo-4-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of relacorilant, a selective glucocorticoid receptor antagonist investigated for clinical applications. jst.go.jpresearchgate.net The synthetic utility demonstrated by this isomer underscores the importance of the bromo-(trifluoromethyl)pyridine framework in medicinal chemistry. The demand for such building blocks is driven by their ability to serve as precursors to complex molecular architectures that are otherwise difficult to access.

Chemical and Physical Properties

The table below summarizes key identifiers and physical properties of this compound.

| Property | Value |

| CAS Number | 887583-90-6 chemicalbook.com |

| Molecular Formula | C₆H₃BrF₃N chemicalbook.com |

| Molecular Weight | 225.99 g/mol chemicalbook.com |

| Appearance | Colorless or light yellow crystal powder or liquid chemicalbook.com |

| Boiling Point | 84–85 °C |

| Density | 1.827 g/cm³ |

| SMILES | C1(C(F)(F)F)=NC=CC(Br)=C1 chemicalbook.com |

| InChIKey | QHLLEZOPZRBCOY-UHFFFAOYSA-N chemicalbook.com |

Reactivity Profile

The primary utility of this compound in organic synthesis stems from its reactivity in various transformations, particularly cross-coupling reactions.

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Reacts with aryl boronic acids in the presence of a palladium catalyst to form C-C bonds, yielding biaryl pyridine compounds. The trifluoromethyl group influences the electronic properties of the ring, affecting reaction outcomes. |

| Sulfonylation | Undergoes nickel-catalyzed coupling with sodium sulfinates to afford 4-(phenylsulfonyl)-2-(trifluoromethyl)pyridine with high efficiency (e.g., 81% yield). |

| Nucleophilic Substitution | The bromine atom can be displaced by various nucleophiles, providing a pathway to diverse 4-substituted-2-(trifluoromethyl)pyridines. |

Compound Nomenclature

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLLEZOPZRBCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634100 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887583-90-6 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Trifluoromethyl Pyridine and Its Precursors

Direct Bromination Strategies and Regioselectivity Considerations

Direct bromination of a pre-existing trifluoromethylpyridine ring is a common and straightforward approach to introduce a bromine atom onto the pyridine (B92270) core. However, the success of this strategy is heavily dependent on controlling the regioselectivity of the reaction to obtain the desired 4-bromo isomer.

Bromination of Trifluoromethylpyridine Derivatives

The bromination of 2-(trifluoromethyl)pyridine (B1195222) is a key step in the synthesis of its bromo-substituted derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly influences the position of electrophilic attack on the pyridine ring. Generally, electrophilic substitution on pyridine rings is challenging due to the ring's electron-deficient character, which is further exacerbated by the presence of a trifluoromethyl group.

One documented method for the synthesis of a related compound, 4-bromo-2,6-di(trifluoromethyl)pyridine, involves the treatment of 2,6-di(trifluoromethyl)-4-hydroxypyridine with phosphorus tribromide. prepchem.com This reaction proceeds via the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with bromide. While not a direct C-H bromination, it highlights a pathway to introduce bromine at the 4-position starting from a functionalized pyridine.

For the direct C-H bromination of pyridine derivatives, various brominating agents and catalysts are employed. google.com Agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often used, sometimes in the presence of strong acids like oleum (B3057394) or with silica (B1680970) gel as a heterogeneous catalyst. google.commdpi.com The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. mdpi.com

Influence of Reaction Conditions on Product Distribution

The distribution of products in the bromination of trifluoromethylpyridines is highly sensitive to the reaction conditions. Factors such as the choice of brominating agent, solvent, temperature, and the presence of catalysts can significantly alter the regiochemical outcome. google.commdpi.com

For instance, electrophilic aromatic bromination often shows high positional selectivity at lower temperatures. mdpi.com An increase in reaction temperature can lead to the formation of multiple isomers due to an increase in effective collisions at various positions on the ring. mdpi.com The use of directing groups on the pyridine ring is another strategy to control regioselectivity. These groups can sterically or electronically guide the incoming electrophile to a specific position. chemrxiv.org

The table below summarizes the effect of different brominating agents on the regioselectivity of electrophilic aromatic bromination.

| Brominating Agent | Regioselectivity | Reference |

| N-bromosuccinimide (NBS) in ionic liquids or THF | Highly regioselective | mdpi.com |

| Bromodimethylsulfonium bromide | Less regioselective compared to NBS | mdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Less regioselective compared to NBS | mdpi.com |

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the ring itself from acyclic, trifluoromethyl-containing precursors. This approach, known as cyclocondensation, offers a powerful method for the regiocontrolled synthesis of trifluoromethylpyridines. nih.gov

Precursor Synthesis via Fluorinated C4 Synthons

The success of cyclocondensation strategies hinges on the availability of suitable fluorinated building blocks. Common C4 synthons containing a trifluoromethyl group include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These molecules contain the necessary carbon framework and the trifluoromethyl group, which can then be incorporated into the final pyridine ring through a cyclization reaction.

The synthesis of these fluorinated C4 synthons often starts from simpler, commercially available fluorinated compounds like ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride. nih.gov These precursors can be elaborated through various organic transformations to generate the more complex C4 building blocks required for pyridine synthesis.

Ring-Closing Approaches to Pyridine Ring Formation

Once the appropriate trifluoromethyl-containing building blocks are in hand, the pyridine ring can be formed through a cyclocondensation reaction. These reactions typically involve the condensation of the fluorinated synthon with a suitable nitrogen source, often ammonia (B1221849) or an ammonium (B1175870) salt, and another carbonyl compound or its equivalent. nih.govresearchgate.net

The Kröhnke pyridine synthesis is a well-established multicomponent reaction that can be adapted for the synthesis of 2-trifluoromethylpyridines. researchgate.net This method involves the reaction of a chalcone (B49325) with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. researchgate.net The reaction proceeds through a series of Michael additions and intramolecular cyclizations to afford the desired trifluoromethyl-substituted pyridine.

Another approach involves the cyclocondensation of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium, which can lead to the formation of trifluoromethyl-containing quinolines and phenanthrolines. researchgate.net While not directly yielding 4-bromo-2-(trifluoromethyl)pyridine, this methodology demonstrates the principle of constructing complex heterocyclic systems from trifluoromethylated precursors.

Directed Trifluoromethylation Reactions for Pyridine Scaffolds

A third major strategy for the synthesis of trifluoromethylpyridines involves the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring. nih.govchemistryviews.org This approach is particularly useful when the corresponding bromo-substituted pyridine is more readily available than the trifluoromethylated precursor.

Recent advances have focused on the development of regioselective C-H trifluoromethylation reactions. chemistryviews.orgacs.org These methods often employ transition metal catalysts or photoredox catalysis to activate the C-H bond and facilitate the introduction of the CF3 group. beilstein-journals.org For example, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium activation strategy. acs.orgacs.org This method allows for the synthesis of a variety of trifluoromethylpyridines with good yields and excellent regioselectivity by treating pyridinium (B92312) iodide salts with trifluoroacetic acid in the presence of silver carbonate. acs.orgacs.org

Furthermore, methods for the 3-position-selective C-H trifluoromethylation of pyridine derivatives have been developed. chemistryviews.org These reactions utilize a hydrosilylation reaction to activate the pyridine ring, followed by a reaction with a nucleophilic CF3 source. chemistryviews.org While this specific methodology targets the 3-position, it highlights the ongoing efforts to achieve site-selective trifluoromethylation of the pyridine core. The direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, can also be used in substitution reactions with bromo- and iodopyridines. nih.gov

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a pyridine-based electrophile with a nucleophilic trifluoromethyl source. A common strategy is the direct introduction of a trifluoromethyl group by substituting a halogen on the pyridine ring. Trifluoromethyl-copper (CF3Cu) species are often employed as nucleophilic trifluoromethylating agents. nih.gov These reagents can be generated in situ from more stable precursors, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), in the presence of a copper salt and a fluoride (B91410) source. nih.gov

The general reaction involves the displacement of a halide (typically iodide or bromide) from a pyridine ring. nih.gov For instance, iodopyridines are generally more reactive than the corresponding bromopyridines in these copper-mediated reactions. nih.gov

Another powerful method is oxidative trifluoromethylation. This approach involves the reaction between a nucleophilic substrate and a nucleophilic trifluoromethylating reagent, like TMSCF3, in the presence of an oxidant. nih.gov This concept has been successfully applied to the C-H trifluoromethylation of arenes and heteroarenes, offering a direct route to introduce the CF3 group. nih.gov

Table 1: Examples of Copper-Catalyzed Nucleophilic Trifluoromethylation of Halopyridines

| Starting Material | CF3 Source | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodo-2-methoxypyridine | Me3SiCF3 | CuI, KF | 2-Methoxy-4-(trifluoromethyl)pyridine (B1358264) | 54 | mdpi.com |

| 3-Iodo-4-isopropoxypyridine | Me3SiCF3 | CuI, KF | 4-Isopropoxy-3-(trifluoromethyl)pyridine | 85 | mdpi.com |

This table showcases the utility of copper-catalyzed nucleophilic trifluoromethylation for synthesizing trifluoromethylpyridine derivatives from iodopyridine precursors. The yields vary depending on the substrate and reaction conditions.

Electrophilic Trifluoromethylation Pathways

Electrophilic trifluoromethylation utilizes reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. This pathway is crucial for trifluoromethylating electron-rich systems. A variety of stable and accessible electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds, such as Togni reagents, being prominent examples. wikipedia.orgbeilstein-journals.orgnih.gov Other notable reagents include Umemoto's and Shibata's reagents. beilstein-journals.orgnih.gov

These reagents can trifluoromethylate a wide range of nucleophiles, including phenols, thiols, and electron-rich heterocycles. researchgate.netbrynmawr.edu The reaction of a suitable 4-bromopyridine (B75155) precursor, activated to be nucleophilic, with an electrophilic trifluoromethylating reagent represents a viable, albeit less common, route to this compound. More frequently, a pyridine ring is first trifluoromethylated and then subjected to bromination.

For example, the trifluoromethylation of pyridine rings can be achieved by first activating the ring through hydrosilylation to form an enamine intermediate, which is then attacked by an electrophilic trifluoromethylating reagent. chemrxiv.org This method allows for regioselective trifluoromethylation. chemrxiv.org

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example | Chemical Name |

|---|---|---|

| Hypervalent Iodine | Togni Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one |

| Sulfonium Salts | Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate |

| Sulfoximine-based | Shibata's Reagent | Trifluoromethylsulfoximine salts |

This table lists some of the most common and commercially available electrophilic trifluoromethylating reagents used in modern organic synthesis.

Advanced Preparative Routes and Process Optimization

Continuous efforts in synthetic chemistry focus on developing more efficient, cost-effective, and environmentally benign methods for preparing valuable compounds like this compound. These advanced routes include transition-metal-free protocols and green chemistry approaches.

Transition-Metal-Free Synthetic Protocols

While many cross-coupling and trifluoromethylation reactions rely on transition metals, there is a growing interest in developing metal-free alternatives to avoid issues of cost, toxicity, and product contamination. Several strategies have emerged for the transition-metal-free synthesis of fluorinated pyridines.

One approach involves the activation of electrophilic trifluoromethylating agents, like Togni's reagents, under metal-free conditions. rsc.org These methods can utilize organic photoredox catalysts or other activation modes to generate the trifluoromethyl radical or cation.

Another strategy is the construction of the trifluoromethylated pyridine ring from acyclic precursors through cyclization reactions. researchgate.netorgsyn.org For instance, a multicomponent reaction involving 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, an α,β-unsaturated carbonyl compound, and an ammonia source can yield 2-(trifluoromethyl)pyridines in a metal-free, one-pot process. researchgate.net Similarly, the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) mediated by NH4I/Na2S2O4 provides a modular route to 4,6-bis(trifluoromethyl)pyridines. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer solvents, energy-efficient reaction conditions, and atom-economical transformations.

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, often leading to significantly shorter reaction times, higher yields, and purer products. acs.orgnih.govnih.gov The synthesis of pyridine derivatives through multicomponent reactions under microwave irradiation is a prime example of an efficient and green methodology. acs.orgnih.gov For instance, a one-pot, four-component reaction to produce cyanopyridines can be performed in ethanol, a greener solvent, with excellent yields in just a few minutes under microwave heating. acs.orgnih.gov

The use of alternative reaction media, such as water or recyclable solvents like 2,2,2-trifluoroethanol (B45653) (TFE), is another important aspect. acs.orgresearchgate.net Process optimization for the synthesis of related compounds, such as 2-methyl-4-phenylpyridine, has shown that using a mixed solvent system like water/1,4-dioxane under microwave conditions can significantly improve yields and represents a highly efficient and green process. researchgate.net These principles can be applied to optimize existing synthetic routes for this compound, making them more sustainable and scalable.

Chemical Transformations and Reaction Pathways of 4 Bromo 2 Trifluoromethyl Pyridine

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The bromine atom on the pyridine (B92270) ring acts as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing the carbon skeletons of many organic compounds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. chemie-brunschwig.chlibretexts.org 4-Bromo-2-(trifluoromethyl)pyridine is a suitable substrate for this reaction, where the bromine atom is replaced by an aryl, heteroaryl, or other organic group from the boronic acid or ester.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

The success of the Suzuki-Miyaura coupling often depends on the choice of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

Catalytic Systems for Suzuki-Miyaura Coupling:

| Component | Examples | Role in the Reaction |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active catalyst that facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos) | Stabilizes the palladium catalyst, influences its reactivity, and facilitates the reaction with challenging substrates. acs.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron compound for transmetalation. acs.org |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes the reactants and catalyst, and can influence the reaction rate and yield. acs.org |

This table provides examples of components used in Suzuki-Miyaura coupling reactions.

Research has shown that the use of bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, can significantly improve the efficiency of Suzuki-Miyaura couplings involving heteroaryl halides like this compound, even at room temperature. acs.orgnih.gov These advanced catalytic systems can overcome challenges associated with substrate reactivity and functional group tolerance. nih.gov

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures and polar solvents, modern variations have been developed with improved efficiency. wikipedia.org

In the context of this compound, the Ullmann reaction can be employed to couple it with various nucleophiles. For instance, the formation of biaryl ethers (C-O coupling) or the synthesis of N-aryl amines (C-N coupling, also known as the Goldberg reaction) can be achieved. wikipedia.org

The general mechanism involves the formation of a copper(I) species that reacts with the aryl halide. organic-chemistry.org The electron-withdrawing trifluoromethyl group in this compound can activate the bromine atom towards this type of coupling.

Key Features of Ullmann-Type Reactions:

| Feature | Description |

| Catalyst | Copper powder, Copper(I) salts (e.g., CuI) |

| Ligands | Phenanthroline, diamines |

| Reactants | Aryl halides, alcohols, amines, thiols |

| Conditions | Traditionally high temperatures (>200 °C) and polar solvents (DMF, NMP). Modern methods may use milder conditions. wikipedia.org |

This table summarizes the key aspects of Ullmann-type coupling reactions.

Beyond Suzuki and Ullmann reactions, other transition metal-catalyzed couplings can be applied to this compound. Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful alternative, particularly for certain types of transformations.

One notable example is the nickel-catalyzed coupling of this compound with sodium sulfinates to produce sulfonyl-substituted pyridines, achieving high yields. This demonstrates the versatility of transition metal catalysis in functionalizing this pyridine derivative.

Other methodologies that could potentially be employed include:

Heck Reaction: Palladium-catalyzed reaction of the aryl halide with an alkene.

Sonogashira Coupling: Palladium-catalyzed reaction of the aryl halide with a terminal alkyne.

Stille Coupling: Palladium-catalyzed reaction of the aryl halide with an organotin compound.

The choice of a specific coupling methodology depends on the desired final product and the compatibility of the functional groups present in the reacting molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-deficient aromatic rings. wikipedia.org The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is predisposed to this type of reaction, especially when further activated by electron-withdrawing groups. stackexchange.comyoutube.com

In this compound, the trifluoromethyl group at the 2-position and the nitrogen atom in the ring strongly withdraw electron density, making the carbon atom attached to the bromine at the 4-position highly electrophilic. This electronic arrangement significantly enhances the reactivity of the bromine atom as a leaving group in SNAr reactions. wikipedia.orglibretexts.org

The attack of a nucleophile occurs at the carbon bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom and the trifluoromethyl group, which lowers the activation energy of the reaction. stackexchange.com

Common Nucleophiles in SNAr Reactions:

| Nucleophile Type | Example | Product Type |

| Oxygen Nucleophiles | Alkoxides (e.g., CH₃O⁻), Phenoxides | Aryl ethers |

| Nitrogen Nucleophiles | Amines (e.g., RNH₂), Azides | Aryl amines, Aryl azides |

| Sulfur Nucleophiles | Thiolates (e.g., RS⁻) | Aryl thioethers |

| Carbon Nucleophiles | Cyanide (CN⁻) | Aryl nitriles |

This table lists common nucleophiles used in SNAr reactions and the corresponding products.

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl ≈ Br > I, which is the opposite of the trend observed in SN2 reactions. stackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. stackexchange.comyoutube.com However, bromine is still a very effective leaving group in many SNAr reactions involving activated pyridines. tum.de

The predictable regioselectivity of SNAr reactions on the pyridine ring allows for precise and selective functionalization. In the case of this compound, nucleophilic attack is directed specifically to the 4-position due to the activating effect of the para-trifluoromethyl group and the ortho-nitrogen atom. stackexchange.com

This selectivity is a powerful tool in multi-step organic synthesis, enabling the introduction of a wide range of functional groups at a specific position on the pyridine ring. For instance, if a molecule contains multiple halogen atoms at different positions, the one most activated towards SNAr will react preferentially. This allows for sequential functionalization by carefully choosing the reaction conditions and the nucleophile.

Recent advancements in photoredox catalysis have further expanded the scope of SNAr reactions, enabling the functionalization of even less activated fluoroarenes under mild conditions. nih.gov While not directly focused on bromo-pyridines, these developments highlight the ongoing efforts to broaden the applicability of SNAr for constructing complex molecules.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com However, the pyridine ring presents a challenge for such reactions due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is further intensified in this compound by the presence of two strongly electron-withdrawing substituents.

Direct Functionalization Strategies

Direct electrophilic substitution on the this compound ring is exceedingly difficult due to its electron-deficient nature. rsc.org The pyridine nitrogen and the trifluoromethyl and bromo groups significantly reduce the ring's nucleophilicity. Consequently, direct functionalization often requires harsh reaction conditions, which can lead to low yields and lack of selectivity. Alternative strategies, such as activating the pyridine ring by forming the corresponding N-oxide, can facilitate electrophilic substitution. wikipedia.org Another approach involves the initial conversion of the pyridine to a more electron-rich intermediate to enable regioselective electrophilic functionalization under milder conditions. nih.gov

Role of Trifluoromethyl and Bromo Substituents in Directing Electrophilic Attack

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack. Similarly, the bromo substituent also withdraws electron density from the ring. Both substituents are meta-directing for electrophilic aromatic substitution. nih.gov In this compound, the combined deactivating and directing effects of these groups make electrophilic attack at the C-3 and C-5 positions the most likely, although still challenging to achieve. The bromine atom at position 4 can also influence the regioselectivity of electrophilic attack compared to its isomers.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. rsc.org For pyridine derivatives, this approach offers a direct route to valuable compounds. eurekaselect.com

Directed C-H Activation and Functionalization

Directed C-H activation strategies utilize a directing group to position a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. nih.gov While the pyridine nitrogen itself can act as a directing group, this often leads to functionalization at the C-2 position. eurekaselect.com In the case of this compound, other directing groups can be introduced to guide the reaction to other positions. For instance, a carboxylic acid group has been shown to direct C-H functionalization in pyridine systems. nih.gov Recent advancements have also explored the use of boryl pincer complexes for the ortho-selective C-H activation of pyridines. acs.org

Metalation and Subsequent Trapping Reactions for Regioselective Functionalization

Metalation, typically involving strong bases like organolithium reagents, followed by trapping with an electrophile, is a classic method for the regioselective functionalization of aromatic rings. capes.gov.br For trifluoromethyl-substituted pyridines, the directing effects of the trifluoromethyl group can influence the site of metalation. capes.gov.br In the case of this compound, metalation is expected to occur at the positions most activated by the substituents, allowing for the introduction of a variety of functional groups upon quenching with an appropriate electrophile.

Rearrangement and Isomerization Pathways Involving Pyridyne Intermediates

Pyridynes are highly reactive intermediates, analogous to benzynes, that can be generated from halopyridines. wikipedia.org These species can undergo various rearrangement and isomerization reactions, providing pathways to otherwise inaccessible pyridine derivatives.

The reaction of 3-bromo-4-chloropyridine (B1270894) with furan (B31954) and lithium amalgam is known to proceed through a 2,3-pyridyne intermediate. wikipedia.org Similarly, 4-bromopyridine (B75155) can form a 3,4-pyridyne intermediate when treated with sodium in liquid ammonia (B1221849). wikipedia.org It is plausible that under suitable conditions, this compound could also generate a pyridyne intermediate, likely the 2-(trifluoromethyl)-3,4-pyridyne. The presence of the trifluoromethyl group would significantly influence the stability and subsequent reactivity of this intermediate. The formation of such an intermediate could lead to a variety of substituted pyridine products through nucleophilic attack and subsequent rearrangement pathways. The study of these pathways offers a potential route for the synthesis of novel and complex pyridine-based molecules.

Base-Catalyzed Aryl Halide Isomerization Mechanisms

The isomerization of halogenated arenes under basic conditions, sometimes referred to as "halogen dance" chemistry, is a known phenomenon. nih.gov For substituted bromopyridines, this transformation can occur through a base-catalyzed mechanism involving pyridyne intermediates. nih.govresearchgate.netamazonaws.com While much of the literature focuses on the isomerization of 3-bromopyridines to 4-bromopyridines, the process is considered a general and reversible one, suggesting that this compound can undergo a similar transformation to yield its isomer, 3-bromo-2-(trifluoromethyl)pyridine. nih.gov

The key steps in the proposed base-catalyzed isomerization are outlined in the table below.

| Step | Description | Intermediate/Product |

| 1. Deprotonation | A strong base (e.g., KOH with 18-crown-6) abstracts the acidic proton from the C-3 position of this compound. | Pyridyl Anion |

| 2. Elimination | The resulting anion eliminates a bromide ion (Br⁻) to form a strained, highly reactive pyridyne intermediate. | 2-(Trifluoromethyl)-3,4-pyridyne |

| 3. Addition | A bromide ion adds to the C-3 position of the pyridyne intermediate. | 3-Bromo-2-(trifluoromethyl)pyridine |

| 4. Protonation | The resulting pyridyl anion is protonated by the solvent or another proton source to give the final isomerized product. | 3-Bromo-2-(trifluoromethyl)pyridine |

This table illustrates the proposed mechanistic pathway for the isomerization of this compound based on analogous reactions.

Interception of Pyridyne Intermediates for Diversified Products

The highly reactive 2-(trifluoromethyl)-3,4-pyridyne intermediate, generated from this compound, can be trapped by various reagents present in the reaction mixture. This interception strategy prevents isomerization and instead leads to the formation of a diverse range of functionalized pyridine derivatives. The process involves a tandem aryl halide elimination/selective interception approach. nih.govresearchgate.netamazonaws.com

The selectivity of the trapping reaction is critical. When a nucleophile is introduced, it competes with the bromide ion to add to the pyridyne intermediate. This can lead to the formation of 3- or 4-substituted 2-(trifluoromethyl)pyridines. The regioselectivity of the nucleophilic attack is governed by the electronic and steric properties of the pyridyne. For the 2-(trifluoromethyl)-3,4-pyridyne, the powerful electron-withdrawing nature of the CF₃ group at the C-2 position makes the C-3 position more susceptible to nucleophilic attack.

Common nucleophiles used for this purpose include alcohols (for etherification), water (for hydroxylation), and amines (for amination), yielding a variety of substituted pyridines. nih.govresearchgate.net Furthermore, the pyridyne intermediate can undergo cycloaddition reactions. For instance, in the presence of furan, a [4+2] cycloaddition can occur, leading to the formation of a bicyclic adduct. nih.govamazonaws.com This demonstrates the versatility of the pyridyne intermediate in constructing more complex molecular scaffolds.

The table below summarizes the types of diversified products that can be obtained by intercepting the pyridyne intermediate derived from this compound.

| Intercepting Reagent | Reagent Class | Product Class |

| Alcohol (ROH) | Nucleophile | 3-Alkoxy-2-(trifluoromethyl)pyridines |

| Water (H₂O) | Nucleophile | 3-Hydroxy-2-(trifluoromethyl)pyridine |

| Amine (R₂NH) | Nucleophile | 3-Amino-2-(trifluoromethyl)pyridines |

| Furan | Diene | Cycloadducts |

| Potassium Bromide (KBr) | Nucleophile | 3-Bromo-2-(trifluoromethyl)pyridine |

This table showcases potential product classes from the interception of the 2-(trifluoromethyl)-3,4-pyridyne intermediate, based on established reactivity patterns of pyridynes. nih.govamazonaws.com

Applications of 4 Bromo 2 Trifluoromethyl Pyridine in Complex Molecular Synthesis

Precursor for Advanced N-Heterocyclic Compounds

The reactivity of 4-Bromo-2-(trifluoromethyl)pyridine makes it an excellent starting point for the synthesis of more elaborate nitrogen-containing heterocyclic compounds. rsc.org The bromine atom provides a reactive handle for a variety of transformations, while the trifluoromethyl group modulates the electronic properties of the pyridine (B92270) ring, influencing regioselectivity and reaction outcomes.

The bromine atom at the C4 position of the pyridine ring is susceptible to displacement through various cross-coupling and substitution reactions, enabling the introduction of a wide array of functional groups. This capability is fundamental to creating diverse libraries of substituted pyridine compounds for further research and development.

Key synthetic transformations include:

Cross-Coupling Reactions: The compound readily participates in palladium or nickel-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, it reacts with aryl boronic acids to form biaryl pyridines.

Sulfonation: In nickel-catalyzed reactions with sodium sulfinates, this compound can be converted to its corresponding sulfonyl-substituted pyridine derivative. One documented synthesis using sodium benzenesulfinate (B1229208) achieved a high yield of 81%.

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. Reactions with amines, for example, can lead to the formation of 4-amino-substituted pyridine derivatives.

These methods allow chemists to precisely modify the pyridine core, attaching different substituents to tailor the molecule's properties for specific applications. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, particularly at the C4 position, facilitating these transformations.

| Reaction Type | Reagents/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids, Pd or Ni catalyst | Biaryl Pyridines |

| Sulfonation | Sodium Sulfinates, Ni catalyst | Sulfonyl-substituted Pyridines |

| Nucleophilic Amination | Amines | 4-Aminopyridine Derivatives |

Beyond simple substitution, functionalized pyridines like this compound are crucial starting materials for constructing fused heterocyclic systems, where the pyridine ring is merged with one or more other rings. ias.ac.in These polycyclic structures are of significant interest due to their rigid, planar geometries which can interact effectively with biological targets, making them prevalent in pharmaceuticals. ias.ac.innih.gov

The general strategy involves using the pre-existing pyridine as a scaffold and building a new ring onto it. This can be achieved through multi-step sequences that often involve an initial cross-coupling reaction at the bromine site, followed by an intramolecular cyclization event to form the new ring. ias.ac.in While specific examples starting directly from this compound to form fused systems are specialized, the principles are well-established in heterocyclic chemistry. For instance, strategies used to synthesize trifluoromethyl-containing fused heterocycles like indoles or benzothiophenes often rely on functionalized building blocks that undergo cyclization. rsc.org

Building Block in Medicinal Chemistry Research

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity. nih.govrsc.org As a fluorinated building block, this compound is a key intermediate in the synthesis of new therapeutic agents. nih.gov

The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. nih.gov Halogenated pyridines containing this group are therefore common intermediates in the synthesis of modern pharmaceuticals. nih.gov The synthesis of the non-nucleoside reverse transcriptase inhibitor Doravirine, for example, utilizes a related building block, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, demonstrating the importance of such scaffolds in constructing complex active pharmaceutical ingredients. nih.gov The synthetic utility of this compound lies in its capacity to introduce the 2-(trifluoromethyl)pyridin-4-yl moiety into a target molecule through established chemical reactions.

Targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, are a major focus of modern drug discovery. Histone deacetylase (HDAC) inhibitors are one such class of agents that have shown clinical benefits in treating certain cancers, particularly hematological malignancies. nih.govnih.gov These inhibitors function by altering the acetylation status of proteins, which in turn affects gene expression. nih.gov

Fluorinated and trifluoromethylated heterocyclic compounds are of great interest in the design of novel targeted agents due to their unique properties. While HDAC inhibitors represent an important therapeutic class, and the development of new inhibitors is an active area of research, a direct synthetic route to currently known HDAC inhibitors using this compound as a starting material is not prominently documented in the reviewed scientific literature.

The pyridine framework is a core component of many advanced pharmaceutical scaffolds. An important example where a trifluoromethylated pyridine building block is essential is in the synthesis of Relacorilant. Relacorilant is an investigational, selective glucocorticoid receptor modulator being studied for the treatment of conditions caused by excess cortisol, such as Cushing's syndrome. chemenu.comnih.gov

It is important to note that published synthetic routes for Relacorilant utilize 2-Bromo-4-(trifluoromethyl)pyridine , an isomer of the title compound. nih.govnewdrugapprovals.orgjst.go.jp In the synthesis, this isomeric bromo-pyridine serves as a key intermediate that is coupled with the larger heterocyclic core of the molecule. nih.govnewdrugapprovals.org This highlights the significance of this class of trifluoromethylated pyridine building blocks in constructing highly complex and targeted therapeutic agents, where the precise placement of the bromine and trifluoromethyl groups is critical for the synthetic strategy. The introduction of the trifluoromethyl group at the 4-position of the pyridyl moiety in Relacorilant was found to increase its potency significantly. newdrugapprovals.org

Key Intermediate in Agrochemical Development

This compound is a valuable intermediate in the synthesis of advanced agrochemicals. acs.org The pyridine ring itself is a crucial component in numerous fungicides, insecticides, and herbicides. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can significantly enhance the biological activity of the final product. amerigoscientific.com The bromine atom at the 4-position provides a versatile reaction site for introducing other functional groups through various cross-coupling reactions or nucleophilic substitutions, allowing for the construction of complex and highly active agrochemical compounds. acs.orgresearchgate.net

Synthesis of Pyridine-Containing Agrochemical Motifs

The 4-trifluoromethylpyridine moiety is a key feature in several commercialized agrochemicals. nih.gov The synthesis of these important motifs often relies on intermediates like this compound. For instance, the insecticide flonicamid, which contains a 4-trifluoromethyl-nicotinamide structure, is produced through processes that involve the condensation of a 4-(trifluoromethyl)pyridine (B1295354) derivative with ammonia (B1221849). researchoutreach.org

Another significant agrochemical, the herbicide pyroxsulam, is built upon a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govresearchgate.net The synthesis of such molecules demonstrates the utility of substituted pyridines in creating highly selective crop protection agents. While phenyl analogues with similar substitutions showed high herbicidal activity, they also caused significant injury to wheat crops. The pyridine-based analogues, like pyroxsulam, maintain the desired herbicidal efficacy while exhibiting greater crop selectivity, a quality attributed to differences in metabolic rates between the crop and the target weeds. researchoutreach.orgresearchgate.net The construction of these pyridine cores can be achieved through various synthetic routes, including the functionalization of pre-existing bromo-pyridine rings. acs.org

Role in the Production of Crop Protection Agents (e.g., Herbicides, Insecticides)

The unique electronic properties imparted by the trifluoromethyl group make TFMP-containing compounds potent agents for crop protection. amerigoscientific.com Derivatives of 4-(trifluoromethyl)pyridine have been successfully commercialized as both herbicides and insecticides. nih.gov

Flonicamid is a selective insecticide that is particularly effective against sap-feeding insects like aphids. researchoutreach.org It operates through a unique mode of action, inhibiting the insects' feeding behavior. The inclusion of the 4-trifluoromethylpyridine core is critical to its biological activity. researchoutreach.org

Pyroxsulam is a systemic herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops, especially wheat. researchoutreach.orgresearchgate.net It functions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for plant growth. researchgate.net The 2-methoxy-4-(trifluoromethyl)pyridine portion of the molecule is vital for its high efficacy and crop safety profile. researchoutreach.orgresearchgate.net

The table below summarizes key data for these two prominent agrochemicals derived from the 4-(trifluoromethyl)pyridine scaffold.

| Compound Name | CAS Number | Agrochemical Type | Target | Key Structural Motif |

| Flonicamid | 158062-67-0 | Insecticide | Aphids and other sucking insects | 4-(Trifluoromethyl)nicotinamide |

| Pyroxsulam | 422556-08-9 | Herbicide | Grass and broadleaf weeds in cereals | 2-Methoxy-4-(trifluoromethyl)pyridine |

Application in Time-Resolved Fluorescence Immunoassays (TRFIA) as a Bifunctional Chelate Intermediate

A comprehensive search of available scientific literature and chemical databases did not yield specific information regarding the application of this compound as a bifunctional chelate intermediate in Time-Resolved Fluorescence Immunoassays (TRFIA). While pyridine derivatives are used in the synthesis of lanthanide chelates for fluorescence applications, a direct link for this specific compound in this specific application could not be established. acs.orgnih.gov

Mechanistic Investigations and Structure Reactivity Relationships

Influence of the Trifluoromethyl Group on Reaction Mechanisms

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity, primarily through its strong electron-withdrawing nature. Its presence on the pyridine (B92270) ring at the 2-position has profound implications for the molecule's electronic properties and, consequently, its reaction mechanisms.

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. jst.go.jpnih.gov Its high electronegativity, with a Hammett constant (σp) of 0.54, surpasses that of a single fluorine atom (σp = 0.06). jst.go.jpnih.gov This potent inductive effect arises from the cumulative pull of three fluorine atoms on the carbon atom, which in turn withdraws electron density from the attached pyridine ring. jst.go.jpnih.gov This electron-withdrawing character can be treated as a purely inductive effect during compound development. jst.go.jpnih.gov The combination of strong inductive stabilization and the ability to participate in hydrogen bonding makes trifluoromethyl-containing compounds effective catalysts and anion receptors. nih.gov

The impact of this electron withdrawal is significant. It can influence the conformation, acid dissociation constant, metabolic stability, and biomolecular affinity of a compound. nih.gov The carbon-fluorine bond is also relatively short (1.38 Å) compared to other carbon-halogen bonds, contributing to its strong resonance effects. jst.go.jp

The electron-deficient nature of the pyridine ring is further amplified by the presence of the -CF₃ group. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack. For instance, the large electronegativity of the trifluoromethyl moiety can trigger intramolecular nucleophilic aromatic substitution reactions. nih.gov This enhanced reactivity is a key feature in the synthesis of various derivatives.

The -CF₃ group also directs the regioselectivity of certain reactions. For example, in trifluoromethylation reactions, the position of the -CF₃ group can influence where subsequent functional groups are introduced. chemistryviews.org While methods exist for 2- and 4-position-selective nucleophilic trifluoromethylations, functionalization at the C3 position has been more challenging. chemistryviews.org The electron-withdrawing nature of the -CF₃ group generally deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. This makes 4-bromo-2-(trifluoromethyl)pyridine a versatile building block, as the bromine atom can be replaced by various nucleophiles in cross-coupling reactions.

Mechanistic Studies of Halogen Activation and Cleavage

The carbon-bromine bond at the 4-position is the primary site of reaction in many transformations involving this compound. Understanding the mechanisms of its activation and cleavage is crucial for controlling the outcome of synthetic procedures.

The primary pathways for the reaction of the bromine atom in this compound are substitution and elimination. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the 2-trifluoromethyl group, combined with the inherent electron deficiency of the pyridine ring, makes the 4-position highly susceptible to nucleophilic attack. In an SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a temporary intermediate known as a Meisenheimer complex. The negative charge of this intermediate is stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen. Subsequently, the bromide ion is expelled as the leaving group, resulting in the substituted product.

Elimination-Addition (Benzyne-type Mechanism): In the presence of a very strong base, an elimination-addition pathway involving a pyridyne intermediate can occur. researchgate.net The base would abstract a proton from a carbon atom adjacent to the one bearing the bromine, leading to the elimination of HBr and the formation of a highly reactive pyridyne. This intermediate is then rapidly attacked by a nucleophile. However, for this compound, the SNAr pathway is generally more favored due to the powerful activating effect of the -CF₃ group.

The choice between substitution and elimination is influenced by several factors, including the nature of the nucleophile/base, the reaction conditions (temperature, solvent), and the structure of the substrate. libretexts.orgyoutube.com For instance, strong, non-nucleophilic bases favor elimination, while good nucleophiles favor substitution.

Interactions with Catalytic Systems and Reagents

This compound is a valuable substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the interaction between the substrate, the catalyst, and the reagents.

Palladium- and nickel-based catalysts are commonly employed for cross-coupling reactions involving this compound. youtube.com The performance of these catalysts is critically influenced by the nature of the ligands coordinated to the metal center.

Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), are highly effective for activating the C-Br bond in Suzuki-Miyaura cross-coupling reactions. The design of ligands for palladium catalysts is crucial for achieving high yields and turnover numbers. For instance, the development of ligands that promote the formation of active Pd(0) species and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) is an active area of research. youtube.com The use of specialized ligands can also enable catalysis at very low (ppm level) palladium concentrations, which is environmentally and economically advantageous. youtube.com

Nickel Catalysis: Nickel catalysts offer a more cost-effective alternative to palladium for certain cross-coupling reactions. Ligands such as dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are often used in nickel-catalyzed couplings. nih.gov The design of ligands for nickel catalysts is aimed at stabilizing the various oxidation states of nickel involved in the catalytic cycle and preventing catalyst deactivation. While nickel catalysis has shown great promise, the development of a broad range of ligands comparable to those available for palladium is still ongoing. youtube.com

The interaction between the trifluoromethyl group of the substrate and the metal center of the catalyst can also influence the reaction outcome. The electron-withdrawing nature of the -CF₃ group can affect the rate of oxidative addition and other steps in the catalytic cycle. Careful selection of the ligand and reaction conditions is therefore essential to optimize the performance of the catalytic system for this specific substrate.

Interactive Data Table: Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DMF/water | 4-Aryl-2-(trifluoromethyl)pyridine | 85 | |

| Sodium benzenesulfinate (B1229208) | Nickel/organoboron | - | 4-(Phenylsulfonyl)-2-(trifluoromethyl)pyridine | 81 |

Role of Bases and Solvents in Reaction Outcome

The choice of base and solvent is a critical parameter in controlling the outcome and efficiency of reactions involving this compound, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

In Suzuki-Miyaura coupling reactions , a combination of a weak inorganic base and a polar solvent system is typically employed. Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.com These bases are crucial for the transmetalation step, facilitating the transfer of the organic group from the organoboron reagent to the palladium catalyst. The reaction is often performed in a biphasic solvent system, such as toluene/water or dioxane/water, to ensure the solubility of both the organic and inorganic reagents. sigmaaldrich.com The presence of water can also play a role in the hydrolysis of the boronic acid or ester to the active boronate species.

For Sonogashira cross-coupling reactions , which couple the pyridine with a terminal alkyne, the selection of base and solvent significantly impacts the reaction yield. Polar aprotic solvents generally provide better conversions. A study on the copper-free Sonogashira coupling of a related substituted phenylacetylene (B144264) with a halo-pyridine derivative demonstrated that solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and N,N-dimethylformamide (DMF) lead to higher yields compared to nonpolar or polar protic solvents. nih.govacs.org The base in these reactions, often an amine like triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), is required to deprotonate the terminal alkyne, forming the reactive acetylide species. mdpi.com

The following table illustrates the effect of different bases and solvents on the yield of a model copper-free Sonogashira reaction, highlighting the importance of optimizing these parameters.

Table 1: Optimization of Base and Solvent in a Model Sonogashira Coupling Reaction

| Base | Solvent | Yield (%) after 2h | Yield (%) after 18h |

|---|---|---|---|

| DABCO | MTBE | 42 | 54 |

| DABCO | DCM | 25 | 35 |

| DABCO | MeOH | 48 | 49 |

| DABCO | THF | 62 | 78 |

| DABCO | 1,4-Dioxane | 74 | 90 |

| DABCO | ACN | 88 | 99 |

| DABCO | DMF | 89 | 100 |

| DABCO | DMSO | 100 | 100 |

Data adapted from a study on a model Sonogashira reaction. acs.org

In Buchwald-Hartwig amination reactions , a strong base is typically required to deprotonate the amine nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of solvent is also critical, with polar aprotic solvents like toluene, dioxane, or THF being commonly used to facilitate the solubility of the reactants and the catalytic complex. chemspider.comnih.gov

Competing Side Reactions and Their Mechanistic Basis

Several competing side reactions can occur during the functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions. Understanding the mechanistic basis of these side reactions is essential for their suppression.

Protodebromination (or Hydrodehalogenation): This is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-(trifluoromethyl)pyridine (B1195222). This side reaction is particularly prevalent in Suzuki-Miyaura reactions and can arise from several mechanistic pathways. One possibility is the protonolysis of the arylpalladium(II) intermediate (Ar-Pd-X) before transmetalation can occur, especially in the presence of protic solvents or acidic impurities. Another pathway involves the reaction of the arylpalladium(II) intermediate with the base and water, leading to the formation of an arylpalladium(II) hydroxide (B78521) complex, which can then undergo reductive elimination to yield the debrominated product. In some cases, competitive protodeboronation of the organoboron reagent can also occur, which reduces the concentration of the nucleophilic partner available for cross-coupling. mdpi.comnih.gov

Homocoupling: The formation of symmetrical biaryl compounds is another potential side reaction. In the context of Suzuki-Miyaura coupling, this can result in the formation of 4,4'-bis(2-(trifluoromethyl)pyridyl). This side product can be formed through the reaction of two molecules of the arylpalladium(II) intermediate or through the reaction of the arylpalladium(II) intermediate with a second molecule of the organoboron reagent. The specific conditions, such as the catalyst, ligands, and temperature, can influence the extent of homocoupling.

Hydrolysis of Reactants or Products: In Sonogashira couplings, the desired alkyne product can sometimes undergo hydration to form the corresponding ketone as a byproduct. This reaction is catalyzed by the palladium complex and is more likely to occur if water is present in the reaction mixture. nih.gov Similarly, functional groups on the coupling partners can be susceptible to hydrolysis under the basic reaction conditions, leading to a complex mixture of products. For instance, imine functionalities present on a coupling partner have been observed to undergo hydrolysis during Suzuki coupling, a reaction that was attributed to the interaction of the pyridine nitrogen with the palladium catalyst. researchgate.net

Computational and Theoretical Studies on 4 Bromo 2 Trifluoromethyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is widely used to determine optimized geometries, electronic properties, and vibrational frequencies of chemical compounds. scispace.commdpi.com

Geometric optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is fundamental for understanding a molecule's three-dimensional shape and stability. For 4-bromo-2-(trifluoromethyl)pyridine, DFT calculations would be employed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer.

Understanding the electronic structure is key to predicting a molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the highly electronegative fluorine and nitrogen atoms would create regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms on the pyridine (B92270) ring would exhibit positive potential (colored blue), marking them as potential sites for nucleophilic interaction. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair into the pyridine ring's π* antibonding orbitals and reveal hyperconjugative interactions involving the C-Br and C-CF₃ bonds. These interactions are crucial for understanding the molecule's stability and the electronic effects that govern its reactivity in synthetic transformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. It allows chemists to visualize transition states and intermediates that are often too transient to be observed experimentally. ibchem.com This is particularly valuable for understanding reactions involving versatile building blocks like this compound, which participates in various transformations such as transition metal-catalyzed cross-coupling reactions. beilstein-journals.org

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as bonds are broken and formed. youtube.com Identifying the structure and energy of a transition state is critical for calculating a reaction's activation energy. For a key transformation of this compound, such as a palladium-catalyzed cross-coupling reaction, computational models can locate the transition state for the oxidative addition step, where the C-Br bond is broken and a new bond to the metal center is formed. DFT calculations can elucidate the geometry of this high-energy complex, providing insight into how the substituents (-Br and -CF₃) influence the reaction barrier.

A reaction energy profile plots the potential energy of a system as it evolves from reactants to products. ibchem.comyoutube.com These profiles provide a visual representation of the energy changes throughout a reaction, including the energies of reactants, intermediates, transition states, and products.

By calculating the energies of these stationary points, computational chemistry can predict the activation energy (Ea), which is the energy difference between the reactants and the transition state. youtube.com The activation energy is directly related to the reaction rate constant via the Arrhenius equation, allowing for the prediction of reaction kinetics. For multi-step reactions, the step with the highest activation energy is identified as the rate-determining step. youtube.com For example, a computed energy profile for a nucleophilic aromatic substitution on this compound would help predict whether the reaction is likely to be fast or slow under given conditions and would identify any stable intermediates along the pathway.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra or even help identify unknown compounds by comparing calculated values with measured ones.

DFT and other ab initio methods can accurately predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. scilit.com For this compound, calculating the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would predict the chemical shifts for each unique atom. These predicted values, once properly scaled, can be compared with experimental NMR data to confirm the molecular structure. Similarly, calculated vibrational frequencies can be matched with experimental IR and Raman spectra to assign specific peaks to molecular motions. Furthermore, computational methods can predict parameters like the collision cross-section (CCS), which is a measure of an ion's shape in the gas phase and can be determined by ion mobility-mass spectrometry. PubChem, for instance, provides predicted CCS values for various adducts of this compound, as shown in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.94738 | 136.8 |

| [M+Na]⁺ | 247.92932 | 150.2 |

| [M-H]⁻ | 223.93282 | 138.7 |

| [M+K]⁺ | 263.90326 | 138.9 |

| [M+NH₄]⁺ | 242.97392 | 157.6 |

Vibrational (FT-IR) Spectroscopy Simulations

Computational simulations of Fourier-Transform Infrared (FT-IR) spectra are instrumental in assigning the vibrational modes of complex molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the fundamental vibrational frequencies. researchgate.net These theoretical calculations provide a basis for the detailed assignment of experimental FT-IR spectra.

The vibrational spectrum of a molecule is determined by its constituent functional groups and their interactions within the molecular framework. For this compound, key vibrational modes are associated with the pyridine ring, the carbon-bromine (C-Br) bond, and the trifluoromethyl (CF3) group.

A study on the related compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) using DFT (B3LYP/6-311++G(d,p)) demonstrated the successful calculation of vibrational frequencies and their assignment. researchgate.net Similarly, research on 3,5-dibromopyridine (B18299) has utilized DFT to interpret its vibrational spectra, showcasing the reliability of these methods for halogenated pyridines. nih.gov While a dedicated computational FT-IR study for this compound is not extensively reported in the reviewed literature, the expected vibrational modes can be inferred from studies on similar structures.

Table 1: Predicted Vibrational Modes for this compound based on Computational Studies of Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretching | 3100 - 3000 | Aromatic C-H stretching vibrations of the pyridine ring. scirp.org |

| C=C/C=N stretching | 1600 - 1400 | Vibrations associated with the pyridine ring framework. |

| C-F stretching | 1350 - 1100 | Strong absorptions characteristic of the trifluoromethyl group. |

| C-Br stretching | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

| Ring deformation | Various | In-plane and out-of-plane bending modes of the pyridine ring. |

Note: The exact wavenumbers for this compound would require a specific DFT calculation.

Electronic (UV-Vis) Spectroscopy Calculations

Time-dependent density functional theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO).

For aromatic systems like pyridine derivatives, the UV-Vis spectra are characterized by π → π* and n → π* transitions. The π → π* transitions are generally more intense. The substitution pattern on the pyridine ring significantly influences the energies of these transitions and thus the color of the compound.

While specific TD-DFT calculations for this compound were not found in the surveyed literature, studies on other substituted pyridines and related heterocyclic systems provide a framework for understanding its electronic spectrum. For instance, TD-DFT calculations have been successfully used to interpret the UV-Vis spectra of various complex molecules, correlating theoretical predictions with experimental observations. biointerfaceresearch.comnih.gov

Table 2: Representative Theoretical Electronic Transitions for Substituted Pyridines

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-intensity transitions involving the π-system of the pyridine ring. |

| n → π | > 270 | Lower intensity transitions involving the lone pair of electrons on the nitrogen atom. |

Note: The specific λmax values for this compound would depend on the solvent and would require dedicated TD-DFT calculations.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. journaleras.comjournaleras.com The NLO response of a molecule is characterized by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. journaleras.com

A computational study on 5-bromo-2-(trifluoromethyl)pyridine (B1273635), an isomer of the title compound, has been conducted using the DFT/B3LYP/6-31++G(d,p) method. journaleras.comjournaleras.com This study provides valuable insight into the NLO properties of this class of compounds. The calculated first hyperpolarizability (β) for 5-bromo-2-(trifluoromethyl)pyridine was reported to be 74.44 × 10⁻³² esu. journaleras.comjournaleras.com For comparison, this value is significantly larger than that of urea (B33335) (β = 0.3728 × 10⁻³⁰ esu), a standard reference material for NLO studies, indicating a considerable NLO response for this brominated trifluoromethylpyridine. journaleras.com

The dipole moment (μ) is another important parameter related to NLO properties. For 5-bromo-2-(trifluoromethyl)pyridine, the calculated dipole moment was 3.38 D. journaleras.com The significant NLO response in such molecules often arises from intramolecular charge transfer, which is influenced by the electron-donating and electron-withdrawing nature of the substituents on the pyridine ring.

Table 3: Calculated NLO Properties of 5-Bromo-2-(trifluoromethyl)pyridine

| Property | Calculated Value | Method |

| First Hyperpolarizability (β) | 74.44 × 10⁻³² esu | DFT/B3LYP/6-31++G(d,p) |

| Dipole Moment (μ) | 3.38 D | DFT/B3LYP/6-31++G(d,p) |

Data from a computational study on the isomer, 5-Bromo-2-(trifluoromethyl)pyridine. journaleras.comjournaleras.com

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The demand for 4-bromo-2-(trifluoromethyl)pyridine and its derivatives in various scientific fields necessitates the development of more efficient and selective synthetic methods. While traditional approaches exist, current research is focused on innovative strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

One promising area is the advancement of palladium-catalyzed carbonylation reactions. For instance, the conversion of this compound hydrobromide to 2-trifluoromethyl-isonicotinic acid methyl ester has been achieved using a palladium(II) catalyst with a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand under a carbon monoxide atmosphere. This method provides a direct route to valuable derivatives, although it requires high pressure and temperature. Future work will likely focus on developing catalysts that can operate under milder conditions.

Furthermore, multicomponent reactions, such as the Kröhnke reaction, are being explored for the synthesis of the broader class of 2-(trifluoromethyl)pyridines. This approach allows for the assembly of complex pyridine (B92270) structures from simple precursors in a single step, offering high atom economy and synthetic efficiency. Adapting such methodologies for the specific, regioselective synthesis of this compound is a key area for future investigation.

Late-stage functionalization techniques are also gaining prominence. These methods introduce the trifluoromethyl group or other functionalities at a late stage in a synthetic sequence, which is particularly valuable in medicinal chemistry for the rapid generation of analog libraries. Research into direct C-H trifluoromethylation and other late-stage modifications of pyridine rings will undoubtedly impact the synthesis of complex molecules derived from this compound.

Table 1: Examples of Emerging Synthetic Routes for 2-(Trifluoromethyl)pyridine (B1195222) Derivatives